molecular formula C4H6N2OS B7725528 1-methyl-2-sulfanyl-4H-imidazol-5-one

1-methyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7725528
M. Wt: 130.17 g/mol
InChI Key: MEJHYNPOIFOIIU-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique structure with a sulfur atom attached to the imidazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of amines and carbonyl compounds under dehydrative cyclization conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-sulfanyl-4H-imidazol-5-one is unique due to the presence of both a methyl group and a sulfur atom on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHYNPOIFOIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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